molecular formula C10H11F3O B2553588 4,4,4-Trifluoro-3-phenylbutan-1-ol CAS No. 65948-16-5

4,4,4-Trifluoro-3-phenylbutan-1-ol

Cat. No. B2553588
CAS RN: 65948-16-5
M. Wt: 204.192
InChI Key: PHGDLNUUBPOOAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and materials science. Paper describes the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides from a bromoalkene precursor, which suggests that similar methods could potentially be applied to the synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-ol. Paper details an enantioselective synthesis of trifluorothreonine and trifluorobutanoic acid, starting with trifluoromethylation of a benzyl-protected bromoalkene. This indicates that trifluoromethyl groups can be introduced efficiently in organic molecules, which is relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties due to their electronegativity and size. While the papers do not directly analyze the molecular structure of 4,4,4-Trifluoro-3-phenylbutan-1-ol, they do provide insights into the structural aspects of similar fluorinated compounds. For example, paper discusses the synthesis and structure of a tetrafluorobenzene derivative, highlighting the impact of fluorine atoms on the molecular geometry as observed through X-ray crystallography.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. Paper shows that the tetrafluorinated ethylene group in the synthesized nucleosides is compatible with O-phosphorylation, which is a valuable reaction in nucleotide chemistry. This suggests that the trifluoro group in 4,4,4-Trifluoro-3-phenylbutan-1-ol may also allow for specific chemical transformations that are not possible with non-fluorinated alcohols.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as increased stability, lipophilicity, and altered acidity/basicity. While the papers do not provide direct data on the physical and chemical properties of 4,4,4-Trifluoro-3-phenylbutan-1-ol, they do discuss properties of related compounds. For instance, paper investigates the redox properties of a tetrafluorobenzene derivative, which could be indicative of the redox behavior of other fluorinated aromatic compounds.

Scientific Research Applications

Novel Reactions and Synthesis

  • Copper(II) and 2,2′-Biimidazole-Promoted Reactions : A study by Zhou, Zeng, and Zou (2010) demonstrated the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in reactions promoted by Copper(II) and 2,2′-biimidazole, yielding 2-Acetoxyacetophenone in excellent yield (Chunmei Zhou et al., 2010).

  • Synthesis of Copper(II) Complexes : Perdih (2017) explored Copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, providing insights into the molecular structures and hydrogen-bonded networks of these compounds (F. Perdih, 2017).

  • Electrogenerated Base-Promoted Synthesis : Goodarzi and Mirza (2020) described an electrochemical strategy for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles using 4,4,4-trifluoro-1-phenylbutane-1,3-dione, highlighting its environmental friendliness and high yields (E. Goodarzi & B. Mirza, 2020).

  • One-Pot Three-Component Synthesis : Li et al. (2011) reported an efficient one-pot synthesis method involving 4,4,4-trifluoro-1-phenylbutane-1,3-dione, which was noted for its short synthetic route and high yields (Tuanjie Li et al., 2011).

Ligand Interaction and Crystal Packing

  • Role in Co(II) Complexes : Perdih (2014) studied the effect of fluorine atoms on the crystal packing of cobalt(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionato) compounds, revealing significant insights into intermolecular interactions (F. Perdih, 2014).

  • In CuII and ZnII Coordination Polymers : Perdih (2016) also investigated Copper(II) and Zinc(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) compounds, demonstrating their octahedral coordination and the formation of hydrogen-bonded networks (F. Perdih, 2016).

Miscellaneous Applications

  • In Spin Dynamics Modulation : Li et al. (2016) utilized 4,4,4-trifluoro-1-phenylbutane-1,3-dione in the study of spin dynamics in LnIII-radical complexes, contributing to the understanding of magnetic relaxation behaviors in lanthanide-radical systems (Ting Li et al., 2016).

properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGDLNUUBPOOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-phenylbutan-1-ol

Citations

For This Compound
1
Citations
V Bizet, X Pannecoucke, JL Renaud… - Advanced Synthesis & …, 2013 - Wiley Online Library
The ruthenium–2‐propanol combination was found to transform γ‐trifluoromethylated allylic alcohols and β‐trifluoromethylated enones into the corresponding saturated alcohols in …
Number of citations: 27 onlinelibrary.wiley.com

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